molecular formula C15H15F2N5O2 B2778340 1-(2,4-Difluorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea CAS No. 1396889-42-1

1-(2,4-Difluorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Cat. No. B2778340
CAS RN: 1396889-42-1
M. Wt: 335.315
InChI Key: MABFTGISHDXBBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including fluorination, cyclization, and urea formation. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

Urease Inhibitors and Applications in Medicine

Urease inhibitors have garnered attention in the medical field for their potential to treat gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori and Proteus species. Despite the clinical use of acetohydroxamic acid, its severe side effects highlight the need for exploring new urease inhibitors with improved safety profiles. This research avenue suggests that the structural functionality of compounds similar to 1-(2,4-Difluorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea could play a significant role in developing safer, more effective treatments for these infections (Kosikowska & Berlicki, 2011).

Role in Drug Design

The unique hydrogen bonding capabilities of urea derivatives make them a critical functional group in drug design, facilitating interactions with biological targets. This aspect of drug design explores the broad range of bioactivities exhibited by small molecules incorporating urea functionality, demonstrating the significance of compounds like 1-(2,4-Difluorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea in modulating the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Research in this area confirms the crucial role of the urea moiety in medicinal chemistry and encourages its continued exploration as a structural motif in drug development (Jagtap et al., 2017).

Environmental and Agricultural Implications

The exploration of urea and its derivatives extends beyond medical applications to address critical environmental and agricultural challenges. The identification of urea as a potential hydrogen carrier for fuel cells presents an innovative approach to sustainable energy supply. This research underscores the advantages of urea, such as non-toxicity, stability, and ease of transport and storage, positioning it as a promising solution for future hydrogen supply needs. The environmental benefits of utilizing urea in this capacity could have profound implications for reducing reliance on fossil fuels and contributing to cleaner energy sources (Rollinson et al., 2011).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O2/c16-10-1-2-13(12(17)7-10)21-15(23)20-11-8-18-14(19-9-11)22-3-5-24-6-4-22/h1-2,7-9H,3-6H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABFTGISHDXBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-(2-morpholinopyrimidin-5-yl)urea

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